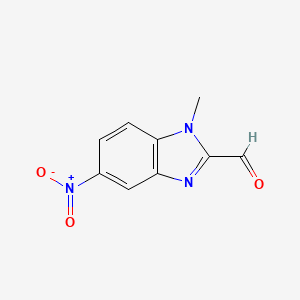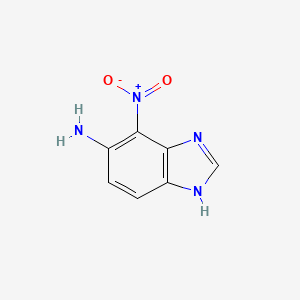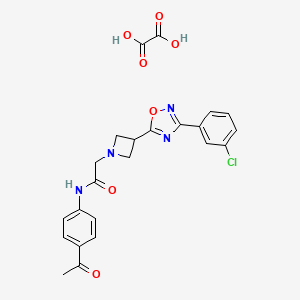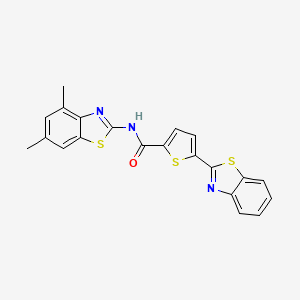
N-(4-morpholinobut-2-yn-1-yl)-2-(m-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-morpholinobut-2-yn-1-yl)-2-(m-tolyloxy)acetamide, also known as MBOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It is a synthetic compound that was first synthesized in 2004 and has since been extensively studied for its biological properties.
Scientific Research Applications
DNA and Protein Binding
One study focused on the synthesis of new paracetamol derivatives, including morpholine and piperidine variants, and their DNA and protein (BSA) binding abilities. These compounds showed potential intercalation with DNA and strong binding with proteins, suggesting their utility in biochemical research and potential therapeutic applications (Raj, 2020).
Pharmacological Developments
Another area of interest is the development of novel pharmacological agents. For example, a compound identified as SUVN-G3031, which includes a morpholine moiety, was found to be a potent, selective, and orally active histamine H3 receptor inverse agonist. This compound has shown promise in wake-promoting activity without affecting locomotor activity, indicating potential for treating sleep disorders (Nirogi et al., 2019).
Antimicrobial and Antifungal Agents
Research into morpholine derivatives has also uncovered their potential as antimicrobial and antifungal agents. For instance, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives demonstrated fungicidal activity against Candida and Aspergillus species. These findings are crucial for developing new antifungal therapies, particularly in light of increasing resistance to existing drugs (Bardiot et al., 2015).
Corrosion Inhibition
Morpholine derivatives have also been studied for their effectiveness as corrosion inhibitors, an important application in industrial chemistry. Compounds such as N-[morpholin-4-yl(phenyl)methyl]acetamide have shown significant inhibition efficiency on mild steel in acidic conditions, highlighting their potential in protecting industrial equipment and infrastructure (Nasser & Sathiq, 2016).
properties
IUPAC Name |
2-(3-methylphenoxy)-N-(4-morpholin-4-ylbut-2-ynyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-15-5-4-6-16(13-15)22-14-17(20)18-7-2-3-8-19-9-11-21-12-10-19/h4-6,13H,7-12,14H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHUTFSPMQQDLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC#CCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-morpholinobut-2-yn-1-yl)-2-(m-tolyloxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2940051.png)


![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide](/img/structure/B2940054.png)
![N-(2-fluorophenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2940057.png)
![N-cyclohexyl-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2940058.png)
![6-[[4-(2,5-dimethylphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2940059.png)

![2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2940063.png)

![2-[(4-Fluorophenyl)methyl]oxane-2-carboxylic acid](/img/structure/B2940065.png)
![4-Chloro-1-[3-(trifluoromethyl)phenyl]phthalazine](/img/structure/B2940067.png)

